molecular formula C22H18ClN5O B11281445 (3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11281445
M. Wt: 403.9 g/mol
InChI Key: ZNVADEZFSJIGQW-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic molecule that features a combination of aromatic rings, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridinyl and chlorophenyl groups. The final step often involves the coupling of the triazole derivative with the 4-methylbenzylamine under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine
  • (4-chlorophenyl)-5-((4-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
  • (3-chlorophenyl)-5-((4-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of (3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

(3-chlorophenyl)-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C22H18ClN5O/c1-15-7-9-16(10-8-15)13-25-22-26-20(18-5-3-11-24-14-18)27-28(22)21(29)17-4-2-6-19(23)12-17/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

ZNVADEZFSJIGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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